3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide
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Description
3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide, also known as CX-516, is a potent and selective positive allosteric modulator of AMPA receptors. It is a compound that has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Scientific Research Applications
Supramolecular Chemistry Applications
Sulfonyl groups play a crucial role in the self-assembly behavior of certain compounds, such as benzene-1,3,5-tricarboxamides (BTAs), which are utilized in nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Applications
Sulfonyl compounds are significant in medicinal chemistry, serving as bacteriostatic antibiotics, diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their versatility allows for their use in treating a wide range of conditions, including bacterial infections, glaucoma, inflammation, and epilepsy (Gulcin & Taslimi, 2018).
Antiviral and Anticancer Applications
Sulfonyl-containing compounds, such as indolylarylsulfones, have been studied for their potent inhibitory activity against human immunodeficiency virus type 1 (HIV-1) and their potential as anticancer agents. This highlights the therapeutic potential of sulfonyl compounds in the treatment of AIDS and related infections (Famiglini & Silvestri, 2018).
Environmental and Safety Applications
The environmental degradation and safety of sulfonyl-containing polyfluoroalkyl chemicals have been reviewed, emphasizing the need to understand their fate and effects in the environment due to their persistence and potential toxicity (Liu & Avendaño, 2013).
Biochemical Research
Sulfonyl groups are integral to the chemical modification of D-glucans, which can enhance their solubility and biological activities, such as antioxidation and anticoagulation. This indicates the importance of sulfonyl groups in modifying biological macromolecules for therapeutic applications (Kagimura et al., 2015).
properties
IUPAC Name |
3-cyclohexylsulfonyl-N-(2-phenylethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-12-11-15-7-3-1-4-8-15)20-13-17(14-20)24(22,23)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNMUBKALCEJDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide |
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